molecular formula C26H17ClN2O3 B2363692 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide CAS No. 888437-52-3

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide

Cat. No.: B2363692
CAS No.: 888437-52-3
M. Wt: 440.88
InChI Key: IOIZEABTGZSXPT-UHFFFAOYSA-N
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Description

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a complex organic compound featuring unique structural characteristics. It incorporates a benzofuran core, a naphthamide moiety, and a chlorophenyl group. These elements confer distinctive chemical and physical properties, making the compound intriguing for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common pathway includes the following steps:

  • Formation of Benzofuran Core: : This initial step involves cyclization of suitable precursors under acidic or basic conditions.

  • Attachment of Chlorophenyl Group: : The chlorophenyl moiety is introduced through electrophilic aromatic substitution, often using reagents like chlorophenyl chloride and a Lewis acid catalyst.

  • Introduction of Naphthamide Group: : The final step involves amidation with naphthylamine, employing coupling agents such as carbodiimides to facilitate bond formation.

Industrial Production Methods

Industrial-scale synthesis mirrors the laboratory routes but employs larger reaction vessels and stringent quality control measures. Process optimization focuses on maximizing yield, minimizing side products, and ensuring scalability. Catalysts and solvents are often recycled to enhance environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide participates in several types of chemical reactions:

  • Oxidation: : Under oxidative conditions, the compound can be transformed into quinones or other oxidized derivatives.

  • Reduction: : Reductive conditions may lead to the formation of amines or alcohols.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

Typical reagents include:

  • Oxidants: : Potassium permanganate, chromium trioxide.

  • Reductants: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogenating agents, acylating agents. Reactions are conducted under controlled temperature and pressure to ensure desired selectivity and yield.

Major Products Formed

Major reaction products vary based on the reaction type. Oxidation might yield quinones, reduction could produce amines, and substitution reactions typically result in various functionalized derivatives.

Scientific Research Applications

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide finds applications across multiple domains:

  • Chemistry: : Used as a precursor in synthetic organic chemistry for creating complex molecules.

  • Biology: : Investigated for its potential as a biological probe or in drug development due to its unique molecular structure.

  • Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving receptor binding or enzyme inhibition. Its benzofuran core and functional groups enable it to modulate biological pathways, potentially affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-naphthylamino)-N-(4-chlorophenyl)benzofuran-2-carboxamide

  • 3-(2-naphthamido)-N-(3-bromophenyl)benzofuran-2-carboxamide

  • 3-(2-naphthylamino)-N-(3-chlorophenyl)benzofuran-2-carboxamide

Uniqueness

What sets 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide apart is its specific combination of functional groups, which provide distinctive reactivity and potential for diverse applications. The presence of both naphthamide and chlorophenyl moieties enhances its chemical versatility and biological activity, distinguishing it from other similar compounds.

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Biological Activity

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the available literature on the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H17ClN2O3
  • Molecular Weight : 440.88 g/mol
  • CAS Number : 888437-44-3

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing intracellular signaling cascades.
  • Gene Expression : The compound may affect the expression levels of genes associated with key biological processes, including apoptosis and inflammation.

Anticancer Activity

Several studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases.

StudyCell LineIC50 (μM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Neuroprotective Effects

Research has shown that benzofuran derivatives can provide neuroprotection against excitotoxicity. In one study, compounds were tested on primary rat cortical neuronal cells exposed to NMDA-induced damage. The results indicated that certain derivatives exhibited neuroprotective effects comparable to established NMDA antagonists.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated significant radical scavenging activity and inhibited lipid peroxidation in vitro.

Assay TypeIC50 (μM)
DPPH Scavenging25
Lipid Peroxidation Inhibition30

Case Studies and Research Findings

  • Neuroprotective Study :
    A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective properties against NMDA-induced excitotoxicity. Among these, compounds with specific substitutions showed enhanced protective effects, suggesting structure-activity relationships that could guide future drug design .
  • Anticancer Evaluation :
    Another research effort focused on the anticancer properties of related benzofuran compounds. The study found that certain modifications to the benzofuran structure significantly increased cytotoxicity against breast cancer cells .
  • Antioxidant Properties :
    A comprehensive evaluation of antioxidant activities revealed that compounds similar to this compound effectively scavenged reactive oxygen species (ROS), indicating their potential use in conditions characterized by oxidative stress .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIZEABTGZSXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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